molecular formula C11H14ClNO B7479882 N-[1-(4-chlorophenyl)propyl]acetamide

N-[1-(4-chlorophenyl)propyl]acetamide

Cat. No.: B7479882
M. Wt: 211.69 g/mol
InChI Key: VZZPTNWICPVWEE-UHFFFAOYSA-N
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Description

N-[1-(4-Chlorophenyl)propyl]acetamide is an acetamide derivative featuring a 4-chlorophenyl group attached to a propyl chain.

Properties

IUPAC Name

N-[1-(4-chlorophenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-3-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZPTNWICPVWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-[1-(4-chlorophenyl)propyl]acetamide and its analogs, based on evidence from synthesis, crystallography, and pharmacological studies:

Compound Key Structural Features Melting Point (°C) Synthetic Yield Notable Properties
This compound (Target Compound) - 4-Chlorophenyl group
- Propyl linker
- Acetamide terminus
Not reported Not reported Hypothesized to balance hydrophobicity and hydrogen-bonding capacity.
N-(1,2,3,4-tetrahydro-9-acridinyl)-(3-aminopropyl)-2-{1-[(4-chlorophenyl)carbonyl]...}acetamide (3b) - 4-Chlorophenylcarbonyl
- Tetrahydroacridine core
- Aminopropyl chain
160–162 86.54% High yield; acetylcholinesterase inhibition potential.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - Dichlorophenyl group
- Pyrazol-4-yl acceptor
- Planar acetamide
473–475 (decomposes) Not reported Three conformers in asymmetric unit; R₂²(10) hydrogen-bonded dimers enhance stability.
N-[1-[3-(4-Fluorophenoxy)propyl]-4-methyl-4-piperidinyl]acetamide - Fluorophenoxy group
- Piperidinyl backbone
- Methyl substitution
Not reported Not reported Designed for neuroimaging; fluorinated group may improve metabolic stability.
N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide - Dual chlorophenyl/piperidinyl groups
- Branched propyl chain
Not reported Not reported Structural complexity suggests potential CNS activity.

Key Observations:

Substituent Effects on Physicochemical Properties: The 4-chlorophenyl group enhances hydrophobicity, as seen in compound 3b (m.p. 160–162°C), while dichlorophenyl substitution in the crystallographic study increases rigidity, leading to higher decomposition temperatures (473–475°C). Aminopropyl/alkyl chain length inversely correlates with melting point in : Longer chains (e.g., 3e, 6-aminohexyl) reduce crystallinity (m.p. 83–85°C vs. 160°C for 3b) .

Conformational Flexibility and Stability :

  • The title compound in exhibits three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°, impacting molecular packing and solubility .

Biological Relevance: Compounds with tetrahydroacridine cores (e.g., 3b–3f) are reported as acetylcholinesterase inhibitors, suggesting that the target compound’s acetamide and chlorophenyl groups may similarly interact with enzymatic pockets . Fluorophenoxy analogs () highlight how halogen substitution (F vs. Cl) can fine-tune binding affinity and pharmacokinetics .

Q & A

Basic Question

  • HPLC/UV-Vis : Monitor purity using λmax_{\text{max}} ~255 nm and retention time consistency .
  • Stability Studies : Assess degradation under light, humidity, or oxidative conditions (e.g., H2 _2O2_2) via TLC or LC-MS. Related analogs show sensitivity to hydrolysis of the acetamide group .

What biological activities have been observed in structurally related compounds?

Basic Question

  • Anti-inflammatory : Chlorophenyl analogs exhibit COX-2 inhibition in vitro (IC50_{50} ~10 µM) .
  • Anticancer : Pyrazolo-pyrimidinone derivatives demonstrate cytotoxic effects (e.g., IC50_{50} ~5 µM against HeLa cells) via apoptosis induction .
  • Enzyme Modulation : Thioether-containing analogs inhibit CDK5/p25 kinase, a target in neurodegenerative diseases .

How can synthesis protocols be optimized to enhance yield and selectivity?

Advanced Question

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or Brønsted acids (e.g., SBA-15-Pr–SO3_3H) to accelerate acetylation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .

What structure-activity relationships (SAR) guide the design of analogs with improved potency?

Advanced Question
Table 1: SAR of Chlorophenyl Acetamide Analogs

SubstituentBiological ActivityKey Finding
4-FluorophenylAntimicrobial (MIC ~8 µg/mL)Enhanced solubility vs. Cl
3,4-DichlorophenylAntifungal (IC50_{50} ~2 µM)Increased lipophilicity
Pyridinyl-propylCDK5 inhibition (IC50_{50} ~0.5 µM)π-π stacking with kinase active site

How do researchers resolve contradictions in biological data across studies?

Advanced Question

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to compare IC50_{50} values .
  • Metabolic Stability : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .

What molecular interactions drive its enzyme inhibitory effects?

Advanced Question

  • Hydrogen Bonding : The acetamide carbonyl interacts with catalytic residues (e.g., Lys33 in CDK5) .
  • π-π Stacking : The chlorophenyl group aligns with hydrophobic pockets in target proteins .

How can computational modeling predict its pharmacokinetic properties?

Advanced Question

  • Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) and calculate binding affinities .
  • ADMET Prediction : SwissADME estimates logP ~2.5 (optimal for blood-brain barrier penetration) and CYP450 inhibition risks .

What are its degradation pathways under physiological conditions?

Advanced Question

  • Hydrolysis : The acetamide group hydrolyzes to carboxylic acid in acidic/alkaline conditions (t1/2_{1/2} ~4 hrs at pH 2) .
  • Oxidative Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the propyl chain, forming hydroxylated metabolites .

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